molecular formula C11H16BrN B8461910 2-(3-Bromophenyl)-2-methylbutan-1-amine

2-(3-Bromophenyl)-2-methylbutan-1-amine

Cat. No. B8461910
M. Wt: 242.16 g/mol
InChI Key: CEZORAQWLXRUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenyl)-2-methylbutan-1-amine is a useful research compound. Its molecular formula is C11H16BrN and its molecular weight is 242.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromophenyl)-2-methylbutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenyl)-2-methylbutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Bromophenyl)-2-methylbutan-1-amine

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

2-(3-bromophenyl)-2-methylbutan-1-amine

InChI

InChI=1S/C11H16BrN/c1-3-11(2,8-13)9-5-4-6-10(12)7-9/h4-7H,3,8,13H2,1-2H3

InChI Key

CEZORAQWLXRUEO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(3-bromophenyl)-2-methylbutanenitrile (1678.5 mg, 7.049 mmol) in dry THF (28 mL) was cooled in an ice-bath. AlH3:(Me)2EtN complex, 0.5M in PhMe (28.20 mL of 0.5 M, 14.10 mmol) was added slowly dropwise and the resultant solution stirred at 0° C. for 30 mins. The mixture was allowed to warm to RT and stirred for 4.5 hours. The reaction was carefully quenched by dropwise addition of 1:1 THF:water (˜30 mL). The resulting suspension was stirred vigorously and filtered through a pad of celite. The collected solid was partitioned between EtOAc and brine and the aqueous layer further extracted with EtOAc (3×50 mL) and the combined organics dried over Na2SO4, filtered and concentrated under reduced pressure to give a light brown oil. The residue was purified on silica gel by flash column chromatography (5% MeOH in DCM, loaded in DCM, ˜200 mL silica) to give the product as a yellow oil (1137.8 mg, 67% Yield).
Quantity
1678.5 mg
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
28.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
67%

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